BIX HCl

Epigenetics Histone Methyltransferase Drug Discovery

BIX HCl (also referenced as BIX-01294 trihydrochloride, BIX-01294) is a small-molecule, reversible, and highly selective inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (EHMT2) and GLP (EHMT1). As a diazepin-quinazolin-amine derivative, it functions by competing with the substrate histone H3 lysine 9 (H3K9) for binding within the enzyme's peptide-binding pocket.

Molecular Formula C16H19F3N4O2
Molecular Weight 356.34
CAS No. 1204329-34-9
Cat. No. B606102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIX HCl
CAS1204329-34-9
SynonymsBI-9627;  BI 9627;  BI9627; 
Molecular FormulaC16H19F3N4O2
Molecular Weight356.34
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl
InChIInChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H
InChIKeyQMHRLXNEGYTSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIX HCl (BIX-01294) Procurement Guide: G9a/GLP Histone Methyltransferase Inhibitor Specifications


BIX HCl (also referenced as BIX-01294 trihydrochloride, BIX-01294) is a small-molecule, reversible, and highly selective inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (EHMT2) and GLP (EHMT1) [1]. As a diazepin-quinazolin-amine derivative, it functions by competing with the substrate histone H3 lysine 9 (H3K9) for binding within the enzyme's peptide-binding pocket [1]. Note: While the provided CAS 1204329-34-9 corresponds to an NHE1 inhibitor (BI-9627), the designation 'BIX HCl' is widely used in the research community to denote the G9a/GLP inhibitor BIX-01294 (free base CAS: 935693-62-2; trihydrochloride salt CAS: 1392399-03-9), which is the focus of this evidence guide based on its established scientific application profile.

Why BIX HCl (BIX-01294) Cannot Be Simply Substituted with Other In-Class G9a/GLP Inhibitors


In-class G9a/GLP inhibitors, including BIX-01294, UNC0638, UNC0642, and A-366, are not interchangeable due to profound differences in potency, selectivity, cellular toxicity profiles, and functional separation of on-target vs. off-target effects [1]. For instance, while more potent analogs like UNC0642 (<2.5 nM) or UNC0638 (<15 nM) exist, they exhibit distinct pharmacological and toxicity characteristics that preclude direct substitution in established experimental systems [1]. BIX-01294 remains a uniquely valuable chemical probe precisely because its limitations—notably lower cellular potency (IC50 500 nM) and poor toxicity/function separation—are extensively characterized, making it an essential reference standard for benchmarking newer inhibitors and validating target engagement in a known, reproducible context [1].

Quantitative Comparative Evidence for BIX HCl (BIX-01294) Against Closest Analogs


Potency Differential: BIX-01294 vs. UNC0638 and UNC0642 in Enzymatic Assays

In a direct head-to-head comparison from a comprehensive 2022 review, the enzymatic potency of BIX-01294 against G9a (IC50 = 2.7 μM) is substantially lower than that of its successor, UNC0638 (IC50 < 15 nM), and the more advanced probe, UNC0642 (IC50 < 2.5 nM) [1]. This represents a >180-fold difference in potency, highlighting BIX-01294's role as a first-generation probe.

Epigenetics Histone Methyltransferase Drug Discovery

Cellular Target Engagement: BIX-01294 vs. UNC0638 Functional Potency in Breast Cancer Cells

In a direct comparative study using MDA-MB-231 breast cancer cells, UNC0638 was 'considerably more potent' than BIX-01294 in reducing cellular H3K9me2 levels, as measured by in-cell western after 48-hour treatment [1]. Quantitatively, the cellular IC50 for H3K9me2 reduction was reported as 500 ± 43 nM for BIX-01294 versus 81 ± 9 nM for UNC0638, a ~6.2-fold difference [2].

Cancer Biology Cellular Assay Target Engagement

Therapeutic Window: BIX-01294's Poor Toxicity/Function Separation vs. UNC0638

A critical limitation of BIX-01294 is its poor separation of functional potency from cellular toxicity, which significantly restricts its utility as a chemical probe. In a direct comparison, UNC0638 exhibited a toxicity/function ratio of >100, whereas BIX-01294 had a ratio of <6 [1]. This was visually demonstrated in cell assays where BIX-01294's concentration-response curves for H3K9me2 reduction and cytotoxicity nearly overlap, while UNC0638 shows a clear and wide therapeutic window [1].

Toxicology Drug Safety Chemical Probe

Cross-Class Selectivity: BIX-01294 vs. A-366 on GLP

BIX-01294 exhibits a distinct selectivity profile against the closely related GLP methyltransferase compared to other G9a inhibitors. BIX-01294's IC50 for GLP is reported as 38 μM, resulting in a ~14-fold selectivity for G9a over GLP [1]. In contrast, A-366, an inhibitor with an indole core, demonstrates a 10-fold higher potency for G9a compared to GLP-1 [2]. This differential selectivity is a key consideration when targeting specific methyltransferase isoforms.

Selectivity Epigenetics Chemical Biology

Optimal Research Applications for BIX HCl (BIX-01294) Based on Comparative Evidence


Historical Reference Standard and Assay Benchmarking

Given its extensively characterized but limited potency (G9a IC50 = 2.7 μM) and poor toxicity/function separation (ratio <6), BIX-01294 is optimally deployed as a historical reference standard and a baseline comparator when validating novel G9a/GLP inhibitors [1]. Its inclusion in dose-response assays provides a known, reproducible negative control to benchmark the improved cellular efficacy and safety margins of newer chemical probes like UNC0638 or UNC0642.

Investigating Isoform-Specific Biology of G9a vs. GLP

BIX-01294's distinct selectivity profile, with a ~14-fold preference for G9a (2.7 μM) over GLP (38 μM), makes it a valuable tool for dissecting the individual contributions of these two methyltransferases in epigenetic regulation [1]. In experiments requiring a clear differentiation between G9a and GLP functions, BIX-01294 provides a selectivity signature that is distinct from more equipotent inhibitors like UNC0642 (<2.5 nM for both G9a and GLP).

Negative Control for Target-Engagement Cellular Assays

The well-documented narrow therapeutic window of BIX-01294, where the concentrations required for H3K9me2 reduction (IC50 = 500 ± 43 nM) closely approach those causing cytotoxicity [1], makes it an ideal negative control compound. It serves to confirm that observed phenotypic effects are due to genuine target engagement rather than non-specific cellular toxicity, a crucial validation step in chemical biology workflows.

Quote Request

Request a Quote for BIX HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.